![molecular formula C11H20N4O2 B1423329 1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine CAS No. 1354963-12-4](/img/structure/B1423329.png)
1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
Overview
Description
1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a synthetic organic compound that belongs to the class of oxadiazoles and piperazines. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes an oxadiazole ring and a piperazine moiety, contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Coupling with Piperazine: The final step involves the coupling of the oxadiazole intermediate with piperazine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards these targets. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can be compared with other similar compounds, such as:
1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
1-{[3-(1-Ethoxyethyl)-1,2,4-thiadiazol-5-yl]methyl}piperazine: Contains a thiadiazole ring instead of an oxadiazole ring.
1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Biological Activity
1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a synthetic organic compound with a unique structure that combines an oxadiazole ring and a piperazine moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, materials science, and industrial chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.
The chemical formula of this compound is C12H22N4O2, with a molecular weight of 254.33 g/mol. The compound features the following structural characteristics:
Property | Value |
---|---|
Chemical Formula | C12H22N4O2 |
Molecular Weight | 254.33 g/mol |
IUPAC Name | 5-(1-piperazinylmethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole |
PubChem CID | 54595704 |
The biological activity of this compound is attributed to its interaction with various molecular targets. The oxadiazole ring is known to modulate enzyme activity and interact with receptors, potentially leading to inhibition or activation of specific biological pathways. The piperazine moiety enhances binding affinity and selectivity towards these targets.
Pharmacological Studies
Research indicates that compounds containing oxadiazole structures often exhibit a range of pharmacological activities:
- Anticonvulsant Activity : Similar oxadiazole derivatives have shown efficacy in anticonvulsant models. For instance, studies on related compounds demonstrated significant activity against maximal electroshock seizures in animal models, suggesting potential for treating epilepsy .
- Antimicrobial Properties : Oxadiazoles are recognized for their antimicrobial effects. Various substituted oxadiazoles have demonstrated activity against bacteria and fungi, indicating that this compound may possess similar properties .
- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can exhibit anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Recent studies have explored the biological activities of compounds structurally similar to this compound:
- Anticonvulsant Screening : A series of novel piperazine derivatives were synthesized and screened for anticonvulsant activity. Compounds with similar structural features were found to be effective against seizures without significant neurotoxicity .
- Antimicrobial Testing : Research on various oxadiazole derivatives highlighted their effectiveness against multiple strains of bacteria and fungi. The presence of the oxadiazole ring was crucial for this activity .
- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) of oxadiazole-containing compounds revealed that modifications to the piperazine and oxadiazole moieties could enhance biological activity .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine | Methoxyethyl group instead of ethoxy | Anticonvulsant |
1-{[3-(1-Ethoxyethyl)-1,2,4-thiadiazol-5-yl]methyl}piperazine | Thiadiazole ring | Antimicrobial |
1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine | Morpholine ring instead of piperazine | Varies based on substituents |
Properties
IUPAC Name |
3-(1-ethoxyethyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-3-16-9(2)11-13-10(17-14-11)8-15-6-4-12-5-7-15/h9,12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXWZWMWUWEAAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NOC(=N1)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001173838 | |
Record name | Piperazine, 1-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001173838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354963-12-4 | |
Record name | Piperazine, 1-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354963-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001173838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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